1H-Indole-3-acetic acid, 4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, methyl ester, monohydrochloride
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Overview
Description
1H-Indole-3-acetic acid, 4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, methyl ester, monohydrochloride is a complex organic compound that belongs to the indole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-acetic acid, 4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, methyl ester, monohydrochloride typically involves multiple steps. The starting material is often indole-3-acetic acid, which undergoes a series of reactions including esterification, substitution, and amination to introduce the desired functional groups. The reaction conditions may vary, but common reagents include acids, bases, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-acetic acid, 4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, methyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its role in plant growth regulation and as a potential bioactive compound.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, 4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, methyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone with similar structural features.
Indole-3-carbaldehyde: Another indole derivative with diverse biological activities.
Indole-3-butyric acid: Used in agriculture as a rooting agent
Uniqueness
1H-Indole-3-acetic acid, 4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, methyl ester, monohydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
145296-52-2 |
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Molecular Formula |
C18H27ClN2O4 |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
methyl 2-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indol-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C18H26N2O4.ClH/c1-18(2,3)20-10-13(21)11-24-15-7-5-6-14-17(15)12(9-19-14)8-16(22)23-4;/h5-7,9,13,19-21H,8,10-11H2,1-4H3;1H |
InChI Key |
RTFLHZRQFKEYGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C(=CN2)CC(=O)OC)O.Cl |
Origin of Product |
United States |
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